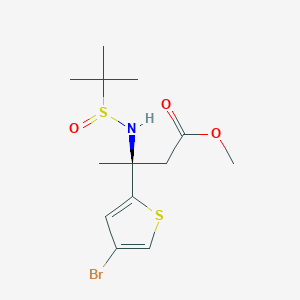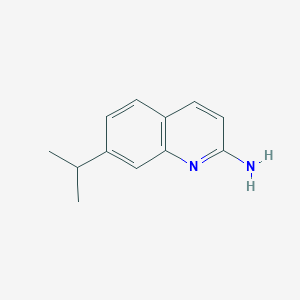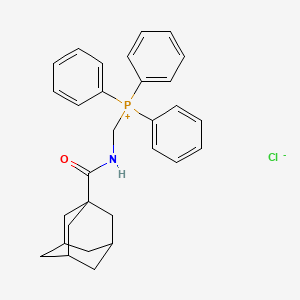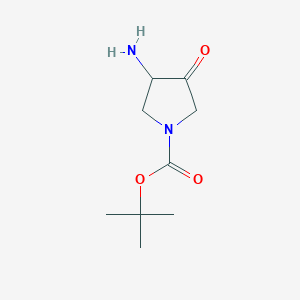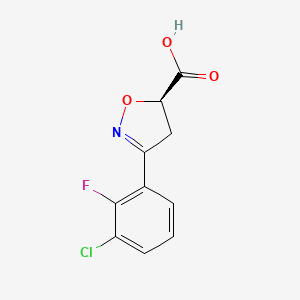
(R)-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which contributes to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 3-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This intermediate is then subjected to cyclization using a suitable acid catalyst to yield the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized isoxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In the field of medicine, ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In industry, this compound can be used in the development of agrochemicals, materials science, and other applications where its unique chemical properties are advantageous.
作用機序
The mechanism of action of ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring contribute to its binding affinity and specificity towards these targets. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular pathways.
類似化合物との比較
Similar Compounds
3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid: Lacks the ®-configuration, which may affect its biological activity.
3-(3-Chloro-2-fluorophenyl)-isoxazole-5-carboxylic acid: Lacks the dihydro component, which may influence its chemical reactivity.
3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole: Lacks the carboxylic acid group, which may impact its solubility and interaction with biological targets.
Uniqueness
®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H7ClFNO3 |
|---|---|
分子量 |
243.62 g/mol |
IUPAC名 |
(5R)-3-(3-chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7ClFNO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-3,8H,4H2,(H,14,15)/t8-/m1/s1 |
InChIキー |
SCIPKLWSXIIFHA-MRVPVSSYSA-N |
異性体SMILES |
C1[C@@H](ON=C1C2=C(C(=CC=C2)Cl)F)C(=O)O |
正規SMILES |
C1C(ON=C1C2=C(C(=CC=C2)Cl)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
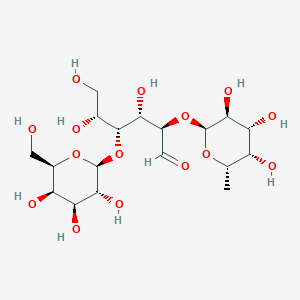
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)

![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)

